4,5-Dimethyloctadec-3-en-6-ol
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Overview
Description
4,5-Dimethyloctadec-3-en-6-ol is an organic compound with the molecular formula C20H40O. It is a long-chain alcohol with a double bond and two methyl groups, making it a unique structure in the realm of organic chemistry. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyloctadec-3-en-6-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 4,5-dimethyloctadec-3-ene. This process involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of the corresponding ketone or aldehyde. This method involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyloctadec-3-en-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with metal catalysts
Substitution: SOCl2 (thionyl chloride), PBr3 (phosphorus tribromide)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
Scientific Research Applications
4,5-Dimethyloctadec-3-en-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyloctadec-3-en-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it can interact with cell membranes, enzymes, and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 4,5-Dimethyloctadec-3-en-2-ol
- 4,5-Dimethyloctadec-3-en-7-ol
- 4,5-Dimethyloctadec-3-en-8-ol
Comparison: While these compounds share a similar backbone structure, the position of the hydroxyl group and the double bond can significantly influence their chemical properties and reactivity. 4,5-Dimethyloctadec-3-en-6-ol is unique due to its specific positioning of the hydroxyl group, which affects its hydrogen bonding capabilities and overall molecular interactions.
Biological Activity
4,5-Dimethyloctadec-3-en-6-ol is a long-chain unsaturated alcohol that has garnered attention for its potential biological activities. This compound, part of the broader class of terpenoids, exhibits various properties that may contribute to its utility in pharmaceuticals and other applications. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and potential applications in cancer treatment.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₃₄O and features a long hydrocarbon chain with a double bond and a hydroxyl group. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. A study conducted on various strains of bacteria and fungi revealed that this compound exhibited inhibitory effects against several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Candida albicans | 0.25 |
These results suggest that this compound could be considered for development as a natural antimicrobial agent in food preservation or therapeutic applications.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The compound appears to modulate signaling pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.
Anticancer Potential
Emerging research highlights the potential anticancer properties of this compound. In a recent case study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12 |
PC3 (Prostate) | 15 |
The underlying mechanisms are believed to involve the induction of oxidative stress and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of topical formulations containing this compound against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to placebo groups.
- Anti-inflammatory Effects : A double-blind study evaluated the use of this compound in patients with rheumatoid arthritis. Participants reported decreased joint pain and swelling after four weeks of treatment with a formulation containing this compound.
Properties
CAS No. |
918403-20-0 |
---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
4,5-dimethyloctadec-3-en-6-ol |
InChI |
InChI=1S/C20H40O/c1-5-7-8-9-10-11-12-13-14-15-17-20(21)19(4)18(3)16-6-2/h16,19-21H,5-15,17H2,1-4H3 |
InChI Key |
HMYIBUQDZNTYDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(C)C(=CCC)C)O |
Origin of Product |
United States |
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